1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate
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Overview
Description
1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate, also known as tert-butyl (1-aminocyclohexyl)carbamate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate typically involves the reaction of 1-aminocyclohexane with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-aminocyclohexane+tert-butyl chloroformate→1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate+HCl
The reaction is usually conducted at room temperature and can be completed within a few hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives.
Scientific Research Applications
1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-aminocyclohexyl)carbamate
- tert-Butyl N-(2-aminocyclohexyl)carbamate
- tert-Butyl N-(3-aminocyclohexyl)carbamate
Uniqueness
1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability
Properties
CAS No. |
1092352-64-1 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(1-aminocyclohexyl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(12)7-5-4-6-8-11/h4-8,12H2,1-3H3,(H,13,14) |
InChI Key |
WRMGZHLPVAVXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)N |
Origin of Product |
United States |
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